molecular formula C12H18O2 B14631135 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- CAS No. 55759-91-6

2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)-

Cat. No.: B14631135
CAS No.: 55759-91-6
M. Wt: 194.27 g/mol
InChI Key: GWLZALBEUUMVQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • β-ionone-5,6-epoxide (cis type)
  • trans-β-ionone-5,6-epoxide
  • (E)-5,6-Epoxy-β-ionone

Uniqueness

Compared to similar compounds, 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- stands out due to its specific structural features, such as the oxabicycloheptane ring and the propenal group. These features confer unique chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

55759-91-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)prop-2-enal

InChI

InChI=1S/C12H18O2/c1-10(2)6-4-7-11(3)12(10,14-11)8-5-9-13/h5,8-9H,4,6-7H2,1-3H3

InChI Key

GWLZALBEUUMVQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1(O2)C=CC=O)C)C

Origin of Product

United States

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